molecular formula C12H9NO4 B186223 2-Methylquinoline-3,4-dicarboxylic acid CAS No. 88344-65-4

2-Methylquinoline-3,4-dicarboxylic acid

Cat. No.: B186223
CAS No.: 88344-65-4
M. Wt: 231.2 g/mol
InChI Key: BQGFRFCKVQNHEC-UHFFFAOYSA-N
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Description

2-Methylquinoline-3,4-dicarboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry. The presence of the carboxylic acid groups at the 3 and 4 positions, along with a methyl group at the 2 position, makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinoline-3,4-dicarboxylic acid can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid. Modifications to this method, such as using microwave irradiation or ionic liquid media, have been developed to improve reaction efficiency and yield .

Another method is the Doebner-Von Miller reaction, which combines aniline with an aldehyde and pyruvic acid to give 2-substituted quinoline-4-carboxylic acids . This method can be modified to include different catalysts and reaction conditions to optimize the synthesis of this compound.

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. Catalysts such as molecular iodine, nano ZnO, and ionic liquids are commonly used in industrial processes to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Methylquinoline-3,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3,4-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline-3,4-dicarboxylic acid, while reduction can produce 2-Methylquinoline-3,4-dimethanol.

Scientific Research Applications

2-Methylquinoline-3,4-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic properties, and this compound is investigated for its potential use in drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylquinoline-3,4-dicarboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The presence of the carboxylic acid groups allows for interactions with proteins and other biomolecules, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-3,4-dicarboxylic acid: Lacks the methyl group at the 2 position.

    2-Methylquinoline: Lacks the carboxylic acid groups at the 3 and 4 positions.

    Quinoline-2-carboxylic acid: Has a carboxylic acid group at the 2 position instead of the 3 and 4 positions.

Uniqueness

2-Methylquinoline-3,4-dicarboxylic acid is unique due to the presence of both the methyl group at the 2 position and the carboxylic acid groups at the 3 and 4 positions. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-methylquinoline-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-6-9(11(14)15)10(12(16)17)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGFRFCKVQNHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350701
Record name 2-methylquinoline-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88344-65-4
Record name 2-methylquinoline-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-3,4-quinolinedicarboxylic acid monohydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing 3-(N-arylcarbamoyl)-2-methylcinchoninic acid derivatives?

A1: While the abstract doesn't delve into specific applications, the synthesis of 3-(N-arylcarbamoyl)-2-methylcinchoninic acid, a derivative of 2-Methylquinoline-3,4-dicarboxylic acid, suggests an interest in exploring its chemical properties. [] This could be motivated by the potential for discovering new pharmaceutical or material applications. Quinoline derivatives, in general, are known to exhibit a broad range of biological activities, making their derivatives attractive targets for medicinal chemistry research.

Q2: What further research could be done based on the synthesis described in the paper?

A2: Future research could investigate the biological activity of the synthesized 3-(N-arylcarbamoyl)-2-methylcinchoninic acid derivatives. [] This could involve screening against various targets (e.g., enzymes, receptors) to identify potential therapeutic applications. Further modifications to the aryl carbamoyl group could be explored to optimize activity and selectivity.

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